2,4-D Isopropyl ester
Overview
Description
2,4-D Isopropyl ester is an analytical standard used in various applications such as agriculture . It is a white solid and slightly soluble in water . It is used as a herbicide and defoliant .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In the laboratory, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . The isopropyl ester of 2,4-D is one of the more volatile esters of 2,4-D and will volatilize from surfaces such as foliage to which it is applied .Molecular Structure Analysis
The molecular formula of this compound is C11H12Cl2O3. Its average mass is 263.117 Da and its monoisotopic mass is 262.016357 Da .Chemical Reactions Analysis
The isopropyl ester of 2,4-D is degraded in a laboratory test by activated sewage acclimated to 2,4-D . The esters of 2,4-D are hydrolyzed rapidly in the body to 2,4-D .Physical And Chemical Properties Analysis
This compound has low volatility and is not expected to be lost by evaporation after application . It is slightly soluble in water . The isopropyl ester is one of the more volatile esters of 2,4-D and will volatilize from surfaces such as foliage to which it is applied .Scientific Research Applications
Agricultural Applications
2,4-Dichlorophenoxyacetic acid (2,4-D) isopropyl ester has been extensively used since the 1950s in agriculture, specifically to reduce mature fruit abscission in Citrus navel cultivars. This synthetic auxin effectively reduces pre-harvest fruit drop in sweet orange varieties such as 'Washington navel' and 'Navelate'. It has been found that spraying 2,4-D isopropyl ester at specific concentrations can significantly reduce fruit abscission by 50–75% compared to untreated trees. This application is particularly crucial in maintaining the quality and yield of citrus fruits (Agustí, Juan, Martínez-Fuentes, Mesejo, Reig, & Almela, 2006).
Herbicide Residue Analysis
The compound has also been used in combination with other herbicides like metribuzin and acetochlor for controlling noxious weeds in agricultural settings. Studies have developed methods for the accurate analysis of this compound residues in corn and soybeans. These methods are essential for ensuring food safety and assessing the dietary risk associated with the use of these herbicides (Zheng, Liu, & Hu, 2020).
Cosmetics and Pharmaceutical Industry
Isopropyl esters, including this compound, have been explored for their potential use in cosmetic and pharmaceutical products. For instance, enzymatic production of isopropyl and 2-ethylhexyl esters using γ-linolenic acid rich fungal oil shows promise for use in cosmetic formulations. These esters are valued for their physicochemical properties and potential in various cosmetic applications (Tsouko, Papadaki, Papanikolaou, Danezis, Georgiou, Freire, & Koutinas, 2021).
Chemical Synthesis
In chemical synthesis, this compound is used as a precursor in various reactions. Its derivatives have been studied for their role in enhancing the potency of tyrosinase inhibitors, which are significant in medicinal chemistry. The addition of hydrophobic residues to 2,4-resorcinol derivatives, including isopropyl esters, has been shown to augment their tyrosinase inhibitory potency, demonstrating the compound's versatility in chemical synthesis (Khatib, Nerya, Musa, Tamir, Peter, & Vaya, 2007).
Environmental Applications
This compound has also been investigated for its potential environmental applications. For example, its use in the controlled-release poly(melamine-formaldehyde) microcapsules can prolong the sustainable release time of herbicides, reducing environmental impact. This novel application demonstrates the compound's potential in creating more environmentally friendly herbicide formulations (Wang, Qian, Yan, & Liu, 2017).
Mechanism of Action
Target of Action
The primary target of 2,4-D Isopropyl ester is broadleaf weeds . It is a post-emergence systemic herbicide used widely for selective control of these weeds in a variety of sectors .
Mode of Action
Once applied, ester formulations like this compound quickly penetrate into the leaf surface (cuticle) and are converted to the acid . This rapid absorption makes esters more efficient under certain environmental conditions and for the control of certain plant species .
Pharmacokinetics
The isopropyl ester of 2,4-D is one of the more volatile esters of 2,4-D and will volatilize from surfaces such as foliage to which it is applied . This volatility influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is absorbed more quickly by plants and therefore is less likely to be washed away by rain .
Result of Action
The result of the action of this compound is the effective control of broadleaf weeds . By mimicking the plant hormone auxin, it causes uncontrolled cell division and growth, leading to the death of the target weeds.
Action Environment
The action of this compound is influenced by environmental factors. It is more volatile than other esters of 2,4-D, which means it can easily evaporate from surfaces to which it is applied . This volatility can lead to off-target drift, affecting non-target plants . Its volatility also means it is absorbed more quickly by plants, making it more efficient under certain environmental conditions .
Safety and Hazards
2,4-D Isopropyl ester is a skin and eye irritant . The primary hazard is the threat posed to the environment . Immediate steps should be taken to limit its spread to the environment . It is recommended to avoid breathing mist or vapor, avoid contact with skin, eyes, and clothing, and to wear appropriate personal protective equipment .
Biochemical Analysis
Biochemical Properties
2,4-D Isopropyl ester plays a significant role in biochemical reactions. It is absorbed more quickly than amines on broadleaf weeds and is more efficient under certain environmental conditions . The ester formulations of 2,4-D, including this compound, are considered more efficacious .
Cellular Effects
The cellular effects of this compound are profound. It has been reported that this compound can cause reductions in populations of soil bacteria, fungi, and actinomyces . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is absorbed more quickly by plants and therefore is less likely to be washed away by rain . It is also known to interact with various biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. It is one of the more volatile esters of 2,4-D and will volatilize from surfaces such as foliage to which it is applied . It is also degraded in a laboratory test by activated sewage acclimated to 2,4-D .
Metabolic Pathways
This compound is involved in various metabolic pathways. In plants, 2,4-D very rapidly undergoes various transformations and its predominant metabolic pathways and rates vary with different plant species .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is released into the environment during spraying operations using herbicide formulations containing this ester or from spills . It may get into water from runoff or deposition after spraying operations .
Subcellular Localization
It is known that it is one of the more volatile esters of 2,4-D and will volatilize from surfaces such as foliage to which it is applied .
properties
IUPAC Name |
propan-2-yl 2-(2,4-dichlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-7(2)16-11(14)6-15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOKDONDRZNCBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020445 | |
Record name | 2,4-D isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; pure form can be solid; mp = 5-10, 20-25 deg C (two forms); [HSDB] Colorless liquid; mp = 5-10 deg C; [MSDSonline] Pale amber liquid; [Reference #1] | |
Record name | 2,4-D isopropyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5721 | |
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Boiling Point |
30 °C @ 1 mm Hg | |
Record name | 2,4-D ISOPROPYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
Greater than 175 °F (open cup) /2,4-D esters/ | |
Record name | 2,4-D ISOPROPYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in alcohols and most oils /SRP: depends on pH; will hydrolyze at alkaline ph on prolonged standing/, Soluble in oil, In water, 37.3 mg/l (temperature not specified) | |
Record name | 2,4-D ISOPROPYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.255-1.270 @ 25 °C/25 °C | |
Record name | 2,4-D ISOPROPYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000232 [mmHg], 2.32X10-4 mm Hg @ 25 °C | |
Record name | 2,4-D isopropyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5721 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2,4-D ISOPROPYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/ | |
Record name | 2,4-D ISOPROPYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
/SRP/: Impurities are carried over from substrates, 2,4-D and isopropyl alcohol, during synthesis., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ | |
Record name | 2,4-D ISOPROPYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Colorless /SRP: dependent on purity/, May be a solid if pure. | |
CAS RN |
94-11-1 | |
Record name | 2,4-D isopropyl ester | |
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Record name | 2,4-D-isopropyl [ISO] | |
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Record name | 2,4-D isopropyl ester | |
Source | EPA DSSTox | |
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Record name | Isopropyl 2,4-dichlorophenoxyacetate | |
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Record name | 2,4-D-ISOPROPYL | |
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Record name | 2,4-D ISOPROPYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
5-10 °C and 20-25 °C (two forms) | |
Record name | 2,4-D ISOPROPYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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